molecular formula C18H21F3N6 B12230911 2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12230911
M. Wt: 378.4 g/mol
InChI Key: KADZUKNEMWPEKR-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl-substituted pyridine ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of multiple heterocyclic rings and the presence of a trifluoromethyl group. This structural complexity contributes to its diverse biological activities and potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C18H21F3N6

Molecular Weight

378.4 g/mol

IUPAC Name

2-pyrrolidin-1-yl-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H21F3N6/c19-18(20,21)14-3-5-22-16(13-14)26-11-9-25(10-12-26)15-4-6-23-17(24-15)27-7-1-2-8-27/h3-6,13H,1-2,7-12H2

InChI Key

KADZUKNEMWPEKR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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